molecular formula Ce2Pb B14722691 CID 71355604 CAS No. 11056-33-0

CID 71355604

Cat. No.: B14722691
CAS No.: 11056-33-0
M. Wt: 487 g/mol
InChI Key: XVXYUGWRBYVZGK-UHFFFAOYSA-N
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Description

CID 71355604 is a PubChem Compound Identifier (CID) assigned to a specific chemical entity within the PubChem database. CIDs are critical for linking compound-specific data across databases, including molecular structures, biological activity, and analytical parameters such as mass spectrometry (MS) and collision cross-section (CCS) values .

Properties

CAS No.

11056-33-0

Molecular Formula

Ce2Pb

Molecular Weight

487 g/mol

InChI

InChI=1S/2Ce.Pb

InChI Key

XVXYUGWRBYVZGK-UHFFFAOYSA-N

Canonical SMILES

[Ce].[Ce].[Pb]

Origin of Product

United States

Chemical Reactions Analysis

CID 71355604 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

CID 71355604 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it may be used to study cellular processes and molecular interactions. In medicine, it has potential applications in drug development and therapeutic treatments. In industry, it can be used in the production of materials and chemicals with specific properties.

Mechanism of Action

The mechanism of action of CID 71355604 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, which can include enzymes, receptors, or other proteins. This binding can modulate the activity of these targets, leading to various biological effects. The specific pathways involved depend on the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The comparison of CID 71355604 with analogous compounds is framed using two classes of CIDs discussed in the evidence: cell-permeable chemical inducers of dimerization (CIDs) and oscillatoxin derivatives .

Cell-Permeable CIDs for Protein Manipulation

highlights cell-permeable CIDs, such as photocaged rapamycin derivatives (e.g., pRap and biotinylated α-methylnitrobenzylrapamycin), which enable spatiotemporal control of protein dimerization. These compounds are engineered for intracellular applications, requiring photolytic activation to release diffusible dimerizers . Key features include:

  • Photocleavable properties : Enable localized activation via UV light.
  • High diffusibility : Limits spatial precision in target manipulation.
  • Applications : Used in controlling small GTPase activity and protein localization .

Oscillatoxin Derivatives

identifies oscillatoxin derivatives, such as oscillatoxin D (CID: 101283546) and 30-methyl-oscillatoxin D (CID: 185389), which are bioactive marine toxins. These compounds share structural motifs (e.g., polyketide backbones) and exhibit cytotoxicity, making them relevant to pharmacological studies .

Comparative Analysis

Property Cell-Permeable CIDs (e.g., pRap) Oscillatoxin Derivatives (e.g., Oscillatoxin D) This compound (Inferred)
Molecular Function Protein dimerization control Cytotoxic marine toxin Undetermined
Activation Mechanism Photocleavage N/A Undetermined
Applications Intracellular protein manipulation Pharmacological research Undetermined
Structural Features Rapamycin-based, biotinylated Polyketide backbone, methyl modifications Undetermined
Analytical Data (MS/CCS) High-resolution MS parameters Not explicitly provided Not available

Research Findings and Methodologies

Analytical Techniques

emphasizes the use of exact mass (±5 ppm error) and CCS values for CID identification via MS, which are critical for distinguishing structural isomers . For example, cell-permeable CIDs like pRap are characterized using tandem MS (MS/MS) and collision-induced dissociation (CID) workflows to validate fragmentation patterns .

Functional Studies

  • Cell-Permeable CIDs : Studies in demonstrate that photocaged rapamycin derivatives achieve subcellular precision in dimerizer release, though their high diffusibility remains a limitation .
  • Oscillatoxin Derivatives : Structural analogs like 30-methyl-oscillatoxin D exhibit enhanced stability compared to parent compounds, suggesting methylation as a strategy for optimizing pharmacokinetics .

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